

Physicochemical Properties of Quercetin 3',4',7trimethyl ether: A Technical Guide

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Compound of Interest

Compound Name: Quercetin 3',4',7-trimethyl ether

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3',4',7-trimethyl ether, also known as Ayanin, is a naturally occurring O-methylated flavonol. As a derivative of quercetin, it has garnered significant interest in the scientific community for its potential therapeutic applications, including its anti-tumor and anti-inflammatory activities.[1] Understanding the physicochemical properties of this compound is paramount for its development as a drug candidate, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of Quercetin 3',4',7-trimethyl ether, details relevant experimental protocols, and visualizes its interactions with key biological signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following tables summarize the available quantitative data for **Quercetin 3',4',7-trimethyl ether**.



Identifier	Value	Source
IUPAC Name	5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one	[2]
Synonyms	Ayanin, 3,7,4'-Tri-O- methylquercetin	[2]
CAS Number	572-32-7	[3]
Molecular Formula	C18H16O7	[3]
Molecular Weight	344.32 g/mol	[3]
Appearance	White to off-white solid	[1]

Property	Value	Notes	Source
Melting Point	172.5-173.0 °C	Experimental	[3]
Boiling Point	600.8 ± 55.0 °C	Predicted	[4]
Solubility	Soluble in DMSO	Experimental	[1]
рКа	Not experimentally determined	Predicted values for flavonoids suggest multiple pKa's between 6 and 12.	[5]
LogP	Not experimentally determined	As a methylated flavonoid, it is expected to be more lipophilic than quercetin.	

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of chemical compounds.



Spectroscopy Type	Data	Source
UV-Vis (Methanol)	λmax: 353, 256 nm	[4]
¹³ C NMR	See detailed table below.	[3]
¹H NMR	Data for the parent compound, quercetin, is available. Specific assignments for the trimethyl ether are not fully detailed in the literature.	[4][6]
Mass Spectrometry	Molecular Ion [M+H]+ at m/z 345.11	[7]

¹³C NMR Data of Quercetin 3',7,4'-trimethyl ether

The following table provides the ¹³C NMR chemical shifts for Quercetin 3',7,4'-trimethyl ether.[3]



Carbon Atom	Chemical Shift (ppm)
2	156.1
3	138.7
4	178.6
5	156.8
6	98.3
7	165.6
8	92.8
9	161.4
10	105.7
1'	122.6
2'	115.5
3'	146.8
4'	150.8
5'	112.4
6'	120.9
3-OCH₃	60.2
7-OCH₃	56.1
4'-OCH₃	56.5

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **Quercetin 3',4',7-trimethyl ether** are not widely published. However, standard methodologies for flavonoids are applicable and are described below.

Melting Point Determination (Capillary Method)



A common and established method for determining the melting point of a crystalline solid.[8]

Workflow for Melting Point Determination Sample Preparation Dry the solid sample Finely powder the sample Pack into a capillary tube (2-3 mm height) Insert sample Measurement Place the capillary in the melting point apparatus Heat rapidly to ~20°C below expected MP Heat slowly (1-2°C/min) near the melting point Record the temperature range from first liquid to complete melting

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Melting Point Determination Workflow

UV-Visible Spectroscopy

Used to determine the wavelengths of maximum absorbance (\lambda max), which is characteristic of the compound's electronic structure.

Solution Preparation Prepare a stock solution of known concentration in a suitable solvent (e.g., Methanol) Prepare a series of dilutions Analyze samples Spectral Analysis Calibrate the spectrophotometer with a blank (solvent only) Measure the absorbance of each dilution across a wavelength range (e.g., 200-800 nm) Identify wavelengths of maximum absorbance (λmax)

UV-Vis Spectroscopy Protocol

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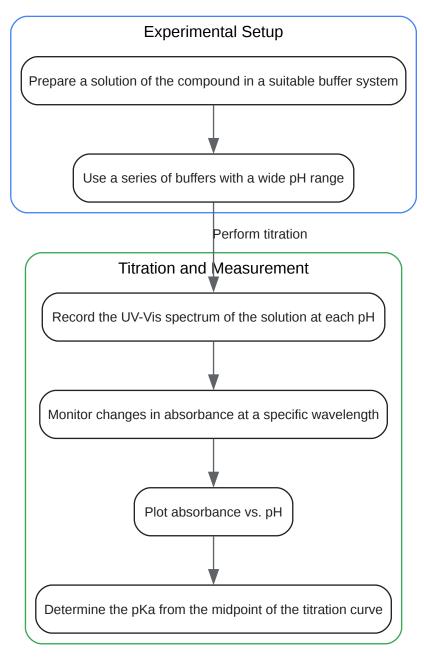
UV-Vis Spectroscopy Workflow

Determination of pKa (Spectrophotometric Titration)

This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon ionization.



pKa Determination by Spectrophotometric Titration



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pKa Determination Workflow



Determination of LogP (Shake Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability.

Partitioning Prepare a solution of the compound in a biphasic system (n-octanol and water/buffer) Shake vigorously to allow for partitioning Allow the phases to separate Sample phases Analysis and Calculation Carefully separate the two phases Determine the concentration of the compound in each phase (e.g., by HPLC or UV-Vis) Calculate LogP = log([concentration in octanol] / [concentration in aqueous phase])

LogP Determination by Shake Flask Method



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LogP Determination Workflow

Biological Activity and Signaling Pathways

Quercetin 3',4',7-trimethyl ether has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Quercetin and its derivatives have been shown to inhibit this pathway.



Growth Factors Receptor Tyrosine Kinase Ras Raf Quercetin 3',4',7-trimethyl ether MEK ERK Transcription Factors (e.g., c-Myc, AP-1)

Inhibition of MAPK/ERK Pathway by Quercetin 3',4',7-trimethyl ether

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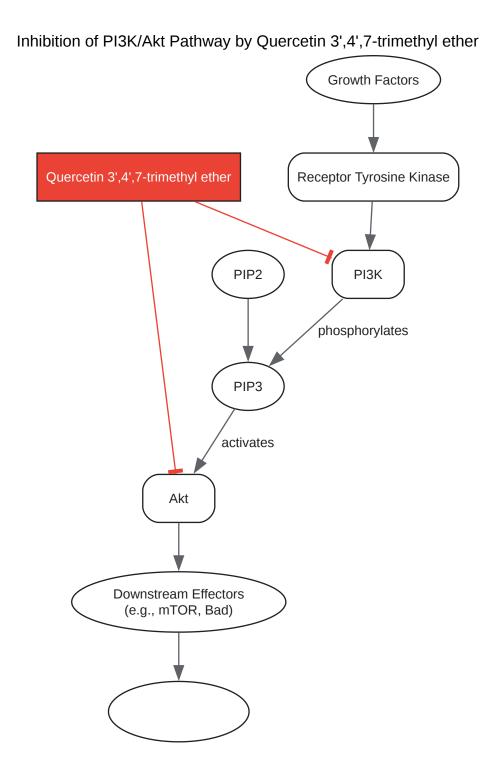
MAPK/ERK Signaling Pathway Inhibition



PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Its aberrant activation is common in various cancers. Quercetin derivatives have been demonstrated to suppress this pathway.





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PI3K/Akt Signaling Pathway Inhibition



NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Quercetin and its derivatives are known to inhibit NF-κB activation.



Inhibition of NF-κB Pathway by Quercetin 3',4',7-trimethyl ether Inflammatory Stimuli Quercetin 3',4',7-trimethyl ether (e.g., TNF- α , IL-1 β) **IKK Complex** phosphorylates ΙκΒα degradation releases NF-ĸB (p50/p65) Nucleus translocation & activation

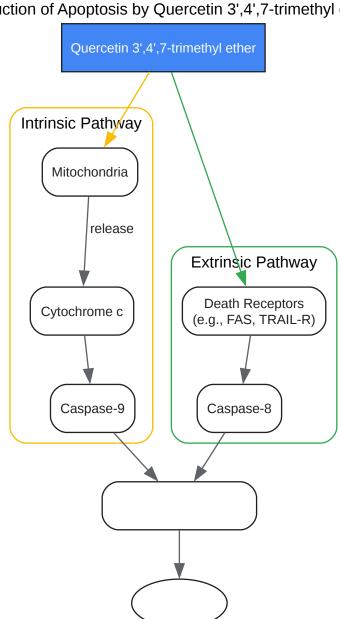
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NF-ĸB Signaling Pathway Inhibition



Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anti-cancer agents, including quercetin derivatives, exert their effects by inducing apoptosis.



Induction of Apoptosis by Quercetin 3',4',7-trimethyl ether



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Apoptosis Induction Pathways

Conclusion

Quercetin 3',4',7-trimethyl ether (Ayanin) presents a promising scaffold for drug development, particularly in the areas of oncology and inflammatory diseases. This technical guide has summarized the key physicochemical properties of this molecule, providing a foundation for further research and development. While some experimental data, such as pKa and LogP, are yet to be definitively determined for this specific ether, the provided methodologies offer a clear path for their ascertainment. The elucidation of its interactions with crucial cellular signaling pathways further underscores its therapeutic potential. Continued investigation into the structure-activity relationships of Quercetin 3',4',7-trimethyl ether and its analogues will be instrumental in unlocking its full potential as a therapeutic agent.

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